5-Fluoro-2-(trifluoromethoxy)phenol
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Overview
Description
5-Fluoro-2-(trifluoromethoxy)phenol is an organic compound that belongs to the class of fluorinated phenols It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group and the fluorine atom onto the phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a trifluoromethoxy reagent under specific conditions. For example, the reaction of 2-fluoro-5-nitrophenol with trifluoromethoxybenzene in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
5-Fluoro-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 3-Fluoro-4-(trifluoromethyl)benzylamine
- 2-Fluoro-3-(trifluoromethyl)pyridine
Uniqueness
5-Fluoro-2-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4F4O2 |
---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H |
InChI Key |
MCDADXAFWZCUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)OC(F)(F)F |
Origin of Product |
United States |
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